Cas no 37742-99-7 (Benzeneacetonitrile, 4-fluoro-a-(4-fluorophenyl)-)

37742-99-7 structure
Product name:Benzeneacetonitrile, 4-fluoro-a-(4-fluorophenyl)-
Benzeneacetonitrile, 4-fluoro-a-(4-fluorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetonitrile, 4-fluoro-a-(4-fluorophenyl)-
- 4-fluoro-α-(4-fluorophenyl)benzeneacetonitrile
- 2,2-bis(4-fluorophenyl)acetonitrile
- bis(4-fluorophenyl)acetonitrile
- DTXSID801247659
- 4-fluoro-alpha-(4-fluorophenyl)benzeneacetonitrile
- Bis-(4-fluoro-phenyl)-acetonitrile
- SCHEMBL1508006
- JPKIYKWSYBYKIS-UHFFFAOYSA-N
- 37742-99-7
- AM-814/41094237
- 4-Fluoro-I+/--(4-fluorophenyl)benzeneacetonitrile
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- Inchi: InChI=1S/C14H9F2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H
- InChI Key: JPKIYKWSYBYKIS-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)F
Computed Properties
- Exact Mass: 229.07030562g/mol
- Monoisotopic Mass: 229.07030562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 23.8Ų
Benzeneacetonitrile, 4-fluoro-a-(4-fluorophenyl)- Related Literature
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Minjie Shi,Bei Wang,Cong Chen,Junwei Lang,Chao Yan J. Mater. Chem. A, 2020,8, 24635-24644
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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